BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to N-(2-
benzylphenyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

N-(2-benzylphenyl)-2-
Compound Name:
chloroacetamide

Cat. No.: B030724

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-benzylphenyl)-2-chloroacetamide is a chemical compound belonging to the class of N-
substituted-2-chloroacetamides. This guide provides a comprehensive overview of its
physicochemical properties, a detailed experimental protocol for its likely synthesis, and an
exploration of its potential biological activities based on the known characteristics of this
chemical class. While specific experimental data for this exact molecule is limited in publicly
available literature, this guide consolidates available information and provides context based on
analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of N-(2-benzylphenyl)-2-chloroacetamide are
summarized in the table below. These values are primarily sourced from chemical supplier
databases and computational predictions.
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Property Value

IUPAC Name N-(2-benzylphenyl)-2-chloroacetamide
CAS Number 21535-43-3

Molecular Formula C15H14CINO

Molecular Weight 259.73 g/mol

Appearance Solid (predicted)

Melting Point 113-114 °C

Boiling Point 443.2 °C (predicted)

Density 1.217 g/cm3 (predicted)

Solubility Soluble in chloroform

Synthesis and Characterization

While a specific, peer-reviewed synthesis protocol for N-(2-benzylphenyl)-2-chloroacetamide
is not readily available, a standard and reliable method for the synthesis of N-substituted-2-
chloroacetamides involves the acylation of the corresponding amine with chloroacetyl chloride.

Experimental Protocol: Synthesis of N-(2-
benzylphenyl)-2-chloroacetamide

Materials:

2-Benzylaniline

Chloroacetyl chloride

Anhydrous dichloromethane (DCM)

Triethylamine (TEA) or another suitable base

Deionized water
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSOQOa) or sodium sulfate (Na2S0a)

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel,
magnetic stirrer, etc.)

Rotary evaporator
Procedure:

e Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), dissolve 2-benzylaniline (1 equivalent) and triethylamine (1.1 equivalents) in
anhydrous dichloromethane.

o Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred
solution, add chloroacetyl chloride (1.05 equivalents) dropwise via a dropping funnel,
ensuring the temperature remains below 5 °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC).

e Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the
mixture to a separatory funnel and separate the organic layer.

e Washing: Wash the organic layer sequentially with 1M HCI, saturated sodium bicarbonate
solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica
gel to yield pure N-(2-benzylphenyl)-2-chloroacetamide.
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Characterization

Specific spectral data for N-(2-benzylphenyl)-2-chloroacetamide is not available in the

searched literature. However, based on the analysis of related N-substituted-2-

chloroacetamides, the following spectral characteristics can be anticipated.[1]

Expected *H NMR Spectral Data (in CDCIs):

Chemical Shift Lo . .

Multiplicity Integration Assignment
(ppm)
~8.0-8.2 s 1H -NH (amide proton)
~71-75 m 9H Aromatic protons
~41-43 S 2H -CH2ClI
~4.0 s 2H -CHz- (benzyl)

Expected 13C NMR Spectral Data (in CDCI5):

Chemical Shift (ppm) Assighment

~ 164 - 166 C=0 (amide)

~ 125 - 140 Aromatic carbons
~ 42 - 44 -CH2Cl

~38-40 -CHz- (benzyl)

Expected IR Spectral Data (KBr pellet, cm=1):
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Wavenumber (cm~?) Assignment

~ 3250 - 3350 N-H stretch (amide)

~ 3000 - 3100 C-H stretch (aromatic)
~ 2850 - 2950 C-H stretch (aliphatic)
~ 1660 - 1680 C=0 stretch (amide I)
~ 1530 - 1550 N-H bend (amide II)

~ 700 - 800 C-Cl stretch

Potential Biological Activities and Mechanism of
Action

While no specific biological activities have been reported for N-(2-benzylphenyl)-2-
chloroacetamide, the broader class of N-substituted-2-chloroacetamides has been
investigated for various biological effects.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that N-substituted-2-chloroacetamide derivatives
possess significant antimicrobial and antifungal properties.[1][2][3] The presence of the
chloroacetamide moiety is often crucial for this activity.[3] The lipophilicity of the N-substituent
can influence the compound's ability to penetrate the cell membranes of microorganisms.[1]
These compounds have shown efficacy against a range of pathogens, including Gram-positive
and Gram-negative bacteria, as well as various fungi.[1][2]

Anti-inflammatory Activity

Some N-substituted-2-chloroacetamides have been explored for their anti-inflammatory
potential.[4][5] The proposed mechanism for this activity can involve the inhibition of enzymes
such as cyclooxygenases (COX-1 and COX-2), which are key players in the inflammatory
cascade.[4]

Herbicidal Activity
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Chloroacetamide herbicides are a well-established class of agricultural chemicals.[6][7] Their
primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6] This
disruption of lipid metabolism interferes with cell membrane formation and ultimately leads to
the death of susceptible plants.[6][7]

General Mechanism of Action: Covalent Inhibition

A common mechanistic feature of chloroacetamides is their ability to act as covalent inhibitors.
[7] The electrophilic carbon atom of the chloroacetyl group can react with nucleophilic residues,
such as the sulfhydryl group of cysteine, in the active site of target enzymes. This irreversible
binding leads to the inactivation of the enzyme and the observed biological effect.

Visualizations
Synthesis Workflow

The following diagram illustrates the likely synthetic pathway for N-(2-benzylphenyl)-2-
chloroacetamide.
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Caption: Synthesis of N-(2-benzylphenyl)-2-chloroacetamide.
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Conceptual Mechanism of Action: Covalent Inhibition

This diagram illustrates the general mechanism by which chloroacetamides can act as covalent

inhibitors of enzymes.
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Caption: Covalent inhibition by a chloroacetamide.

Conclusion

N-(2-benzylphenyl)-2-chloroacetamide is a compound for which detailed experimental
characterization and biological activity studies are currently lacking in the public domain.
However, by examining the broader class of N-substituted-2-chloroacetamides, it is reasonable
to predict its synthetic route and potential for biological activity, likely as an antimicrobial, anti-
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inflammatory, or herbicidal agent, functioning through a mechanism of covalent inhibition. This
guide provides a foundational understanding for researchers and drug development
professionals interested in exploring the potential of this and related molecules. Further
experimental investigation is warranted to fully elucidate the specific properties and activities of
N-(2-benzylphenyl)-2-chloroacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b030724?utm_src=pdf-body
https://www.benchchem.com/product/b030724?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8191425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8191425/
https://pubmed.ncbi.nlm.nih.gov/31204895/
https://pubmed.ncbi.nlm.nih.gov/31204895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7504751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7504751/
http://www.orientjchem.org/vol35no6/docking-of-some-bioactive-2-chloro-n-n-diphenylacetamide-derivatives-on-cyclo-oxygenase-enzyme-and-in-vivo-analgesic-activity-evaluation/
https://www.smolecule.com/products/s915609
https://www.jstage.jst.go.jp/article/jpestics/28/3/28_3_324/_article/-char/ja/
https://www.jstage.jst.go.jp/article/jpestics/28/3/28_3_324/_article/-char/ja/
https://www.cambridge.org/core/journals/weed-technology/article/abs/understanding-the-mode-of-action-of-the-chloroacetamide-and-thiocarbamate-herbicides/4D62FA971190789BF5F78967E9CF8956
https://www.cambridge.org/core/journals/weed-technology/article/abs/understanding-the-mode-of-action-of-the-chloroacetamide-and-thiocarbamate-herbicides/4D62FA971190789BF5F78967E9CF8956
https://www.benchchem.com/product/b030724#physicochemical-properties-of-n-2-benzylphenyl-2-chloroacetamide
https://www.benchchem.com/product/b030724#physicochemical-properties-of-n-2-benzylphenyl-2-chloroacetamide
https://www.benchchem.com/product/b030724#physicochemical-properties-of-n-2-benzylphenyl-2-chloroacetamide
https://www.benchchem.com/product/b030724#physicochemical-properties-of-n-2-benzylphenyl-2-chloroacetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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